6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride
Overview
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is a chemical compound that has been studied for its potential therapeutic applications . It has been used as an active substance for the treatment of tenosynovial giant cell tumour, localised and diffuse type .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves complex organic reactions, including the use of various catalysts and reagents.Molecular Structure Analysis
The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride can be determined using various analytical techniques . For example, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride can be complex and are likely to be influenced by factors such as temperature, pressure, and the presence of other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride can be determined using various analytical techniques . For example, its melting point, boiling point, and density can be measured .Scientific Research Applications
Pyrrole and Pyrrole Derivatives in Scientific Research
Pyrrole structures are fundamental in many biological molecules such as heme and chlorophyll. The aromaticity and electron delocalization in pyrrole make it non-basic and aromatic. Pyrrole derivatives, including 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride, are crucial in various synthetic reactions. These derivatives, such as hydroxypyrroles, aldehydes, ketones, and others, have applications in creating electrically conducting films, serving as intermediates, wetting agents, solvents, and forming part of dyes and phthalocyanine compounds (Anderson & Liu, 2000).
Chemical Synthesis Involving 6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride
This chemical serves as a versatile building block in synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement. It's instrumental in reactions with phenolates and activated methylene nucleophiles, demonstrating its significance in chemical synthesis (Figueroa‐Pérez et al., 2006).
Applications in Coordination Chemistry
6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride is involved in creating coordination complexes, evidenced by its use in synthesizing compounds like trans-[Co(III)(bpb)(amine)2]X. Such complexes have unique structural features and are studied for their spectral properties, showcasing the compound's role in understanding and developing coordination compounds (Amirnasr et al., 2002).
Role in Organic Chemistry and Catalysis
The compound is involved in the synthesis of various organic molecules and serves as a catalyst in reactions. For example, it participates in autorecycling oxidation of amines and alcohols, indicating its role in organic synthesis and potential in catalytic processes (Mitsumoto & Nitta, 2004).
Future Directions
properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-6-2-1-4-5(9)3-10-7(4)11-6;/h1-3H,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQUJUOQJBQBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1167056-56-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine, 6-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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